molecular formula C10H8ClN3O2 B7811406 1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole

1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole

Cat. No.: B7811406
M. Wt: 237.64 g/mol
InChI Key: OEXZMZBIRWMTKA-UHFFFAOYSA-N
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Description

1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole typically involves the following steps:

    Nitration of 4-chloronitrobenzene: The starting material, 4-chloronitrobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of the pyrazole ring: The nitrated product is then reacted with hydrazine hydrate and an appropriate methylating agent under reflux conditions to form the pyrazole ring. The reaction is typically carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).

    Oxidation: Potassium permanganate, chromium trioxide, suitable solvents (e.g., acetone, dichloromethane).

Major Products Formed

    Reduction: 1-(4-chloro-2-aminophenyl)-4-methyl-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-chloro-2-nitrophenyl)-4-carboxy-1H-pyrazole.

Scientific Research Applications

1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets.

Comparison with Similar Compounds

1-(4-chloro-2-nitrophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    4-chloro-2-nitrophenol: Similar in structure but lacks the pyrazole ring.

    4-chloro-2-nitroaniline: Contains an amino group instead of the pyrazole ring.

    4-chloro-2-nitrobenzene: Lacks the pyrazole and methyl groups.

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-7-5-12-13(6-7)9-3-2-8(11)4-10(9)14(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXZMZBIRWMTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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